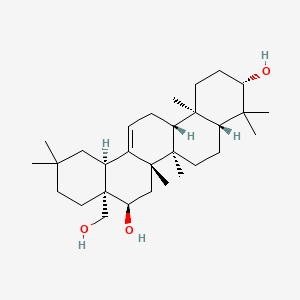

Primulagenin A

Descripción

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

465-95-2 |

|---|---|

Fórmula molecular |

C30H50O3 |

Peso molecular |

458.7 g/mol |

Nombre IUPAC |

(3S,4aR,6aR,6bS,8R,8aS,12aS,14aR,14bR)-8a-(hydroxymethyl)-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-3,8-diol |

InChI |

InChI=1S/C30H50O3/c1-25(2)14-15-30(18-31)20(16-25)19-8-9-22-27(5)12-11-23(32)26(3,4)21(27)10-13-28(22,6)29(19,7)17-24(30)33/h8,20-24,31-33H,9-18H2,1-7H3/t20-,21-,22+,23-,24+,27-,28+,29+,30+/m0/s1 |

Clave InChI |

YHGVYECWZWIVJC-TVZJSHMMSA-N |

SMILES isomérico |

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(C[C@H]([C@@]5([C@H]4CC(CC5)(C)C)CO)O)C)C)(C)C)O |

SMILES canónico |

CC1(CCC2(C(C1)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)C)O)C)CO)C |

Origen del producto |

United States |

Foundational & Exploratory

mechanism of action of Primulagenin A

An In-Depth Technical Guide on the Core Mechanism of Action of Primulagenin A

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (PGA) is a pentacyclic triterpenoid saponin that has garnered significant interest for its therapeutic potential, particularly in the context of inflammatory and autoimmune diseases. This technical guide provides a comprehensive overview of the core , focusing on its role as a potent inverse agonist of the nuclear receptor RORγ. The information presented herein is intended for researchers, scientists, and drug development professionals, with a focus on quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows.

Core Mechanism of Action: RORγ Inverse Agonism

The primary molecular mechanism of action for this compound is its function as a potent and efficacious inverse agonist of the RAR-related orphan receptor gamma (RORγ). RORγ is a key transcription factor that governs the differentiation of pro-inflammatory T helper 17 (Th17) cells.[1][2][3][4] By binding to the ligand-binding domain of RORγ, this compound reduces the transcriptional activity of this receptor.[1][4] This inhibitory action prevents the differentiation of naïve CD4+ T cells into Th17 cells and curtails the production of their signature pro-inflammatory cytokine, Interleukin-17A (IL-17A).[1][2][3]

Signaling Pathway

This compound exerts its effects by interrupting the RORγ-mediated signaling cascade that is crucial for Th17 cell lineage commitment. This leads to a downstream reduction in IL-17A secretion, a cytokine implicated in the pathogenesis of various autoimmune diseases.

Caption: this compound acts as an inverse agonist of RORγ, inhibiting Th17 differentiation.

Quantitative Data

The potency and efficacy of this compound as a RORγ inverse agonist have been quantified through various in vitro assays.

| Parameter | Value | Assay Type | Cell Line | Reference |

| IC50 | ~100 nM | Luciferase Reporter Assay | HEK293 | [1][2][4] |

| Imax | ~90% inhibition | Luciferase Reporter Assay | HEK293 | [1][2][4] |

| IC50 (Gal4) | ~75 nM | RORγ-Gal4 Luciferase Assay | HEK293 | [4] |

| Imax (Gal4) | 68% inhibition | RORγ-Gal4 Luciferase Assay | HEK293 | [4] |

| IC50 (Full-length) | 119 nM | Full-length RORγ Luciferase Assay | HEK293 | [4] |

| Imax (Full-length) | 88% inhibition | Full-length RORγ Luciferase Assay | HEK293 | [4] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of this compound's mechanism of action.

RORγ Luciferase Reporter Assay

This assay is used to determine the functional inhibition of RORγ transcriptional activity by this compound.

-

Cell Culture and Transfection:

-

HEK293 cells are seeded in complete DMEM.

-

Cells are transfected with plasmids encoding the nuclear receptor (RORγ), a luciferase reporter with the corresponding response element, and eGFP for normalization, using a calcium phosphate co-precipitation method.[4]

-

After overnight incubation, the medium is changed.

-

-

Treatment and Lysis:

-

Transfected cells are treated with varying concentrations of this compound or vehicle control.

-

Following an 18-hour incubation, cells are lysed.

-

-

Luminescence Measurement:

-

Luciferase activity in the cell lysate is measured using a luminometer.

-

The relative light units (RLU) are normalized to the eGFP fluorescence signal (RFU) to account for transfection efficiency.

-

Caption: Workflow for the RORγ Luciferase Reporter Assay.

Nano Differential Scanning Fluorimetry (nanoDSF)

This technique confirms the direct binding of this compound to the RORγ ligand-binding domain.

-

Sample Preparation:

-

The purified human RORγ ligand-binding domain is prepared in a suitable buffer.

-

The protein is mixed with this compound or a vehicle control.

-

-

Thermal Denaturation:

-

The samples are subjected to a linear temperature ramp.

-

The intrinsic tryptophan fluorescence of the protein is monitored at different wavelengths (e.g., 330 nm and 350 nm).

-

-

Data Analysis:

-

The change in the fluorescence ratio or the emission maximum is plotted against temperature to generate a melting curve.

-

A shift in the melting temperature (Tm) in the presence of this compound indicates direct binding.

-

Murine and Human Th17 Differentiation Assay

This ex vivo assay assesses the effect of this compound on the differentiation of primary T cells.

-

Cell Isolation:

-

For murine studies, CD4+ T cells are isolated from the spleens of mice (e.g., OT-II transgenic mice).

-

For human studies, naïve CD4+ T cells are isolated from peripheral blood mononuclear cells (PBMCs).

-

-

Cell Culture and Differentiation:

-

Isolated T cells are cultured under Th17-polarizing conditions, which typically include anti-CD3 and anti-CD28 antibodies for T cell activation, along with a cocktail of cytokines (e.g., TGF-β, IL-6, IL-23).

-

Cells are simultaneously treated with various concentrations of this compound or a vehicle control.

-

-

Analysis:

-

After a culture period of 3-5 days, cells are harvested.

-

The differentiation into Th17 cells is quantified by flow cytometry, staining for intracellular IL-17A and the transcription factor RORγt.

-

Caption: Workflow for the Th17 Differentiation Assay.

Quantitative PCR (qPCR)

qPCR is employed to measure the effect of this compound on the expression of RORγ target genes.

-

Cell Treatment and RNA Extraction:

-

Relevant cell lines (e.g., EL-4, Jurkat T, HepG2) are treated with this compound.

-

Total RNA is extracted from the cells.

-

-

Reverse Transcription:

-

RNA is reverse-transcribed into complementary DNA (cDNA).

-

-

qPCR Amplification:

-

The cDNA is used as a template for qPCR with primers specific for RORγ target genes (e.g., IL17A, IL17F, IL23R).

-

Gene expression levels are normalized to a housekeeping gene.

-

Other Potential Activities

While the primary is well-defined as RORγ inverse agonism, related saponin compounds have shown evidence of cytotoxic activity against various cancer cell lines. For instance, primulasaponin has demonstrated cytotoxic effects in A549 (lung carcinoma), LS180 (colon adenocarcinoma), and HeLa (cervical cancer) cell lines, with IC50 values of 13.6 µM, 9.3 µM, and 23.5 µM, respectively.[5] Further investigation is warranted to determine if this compound shares these cytotoxic properties and to elucidate the specific mechanisms involved, which may be independent of its RORγ activity.

Conclusion

This compound's core mechanism of action is its potent inverse agonism of the RORγ nuclear receptor. This activity effectively suppresses the differentiation of pro-inflammatory Th17 cells and the production of IL-17A, providing a strong rationale for its development as a therapeutic agent for autoimmune and inflammatory diseases. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research and drug development efforts centered on this promising natural product.

References

Primulagenin A as a RORγ Inverse Agonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Primulagenin A (PGA), a natural pentacyclic triterpenoid, and its function as a potent inverse agonist of the Retinoic Acid Receptor-related Orphan Receptor gamma (RORγ). RORγ, particularly its isoform RORγt, is a critical transcription factor that governs the differentiation of pro-inflammatory T helper 17 (Th17) cells[1][2][3]. These cells are implicated in the pathogenesis of numerous autoimmune diseases, including psoriasis, rheumatoid arthritis, and inflammatory bowel disease, making RORγ a prime therapeutic target[1][4][5]. This document details the quantitative activity of PGA, its mechanism of action, and the experimental protocols used to characterize its function.

Quantitative Data Summary

This compound has been identified as a highly potent and efficacious RORγ inverse agonist. Its activity has been quantified through various in vitro cellular assays, primarily luciferase reporter assays, which measure the transcriptional activity of RORγ. The key quantitative metrics are summarized below.

| Assay Type | Cell Line | Parameter | Value (approx.) | Maximal Inhibition (Imax) |

| RORγ-Gal4 Luciferase Assay | HEK293 | IC50 | 75 nM | 68% |

| Full-length RORγ Luciferase Assay | HEK293 | IC50 | 119 nM | 88% |

Data compiled from bioRxiv preprint.[1]

In these assays, PGA demonstrated a concentration-dependent inhibition of RORγ transcriptional activity.[1] Further studies confirmed that PGA is selective for RORγ over other nuclear receptors like RORα and RORβ.[1] In addition to inhibiting reporter gene activity, PGA effectively downregulates the expression of endogenous RORγ target genes and reduces the secretion of IL-17A, the signature cytokine of Th17 cells.[1][6][7]

Signaling Pathway and Mechanism of Action

RORγt is the master regulator of Th17 cell differentiation.[2] The differentiation process is initiated when naive CD4+ T cells are exposed to cytokines such as TGF-β and IL-6.[8] This leads to the activation of the STAT3 signaling pathway, which in turn induces the expression of RORγt. RORγt then binds to ROR response elements (ROREs) in the promoter regions of target genes, including IL17A, IL17F, and IL23R, driving their transcription and committing the cell to the Th17 lineage.[5]

This compound functions as an inverse agonist. It directly binds to the ligand-binding domain (LBD) of the RORγ protein, a fact confirmed by nano differential scanning fluorimetry.[1][6][7][9] This binding event stabilizes a conformation of the receptor that is transcriptionally inactive, leading to a reduction in the basal transcriptional activity of RORγ. Consequently, the expression of pro-inflammatory Th17-associated genes is suppressed.

Experimental Protocols

This section details the methodologies for key experiments used to characterize this compound as a RORγ inverse agonist.

RORγ Luciferase Reporter Gene Assay

This assay is the primary method for quantifying the inverse agonist activity of compounds on RORγ transcriptional function.[1][10]

-

Cell Culture and Transfection: Human Embryonic Kidney 293 (HEK293) cells are cultured in standard media.[1] Cells are seeded in multi-well plates and co-transfected with two plasmids:

-

An expression vector for a fusion protein of the RORγ ligand-binding domain (LBD) and the Gal4 DNA-binding domain (DBD) (pBIND-RORγ-LBD).

-

A reporter plasmid containing a luciferase gene under the control of a Gal4 upstream activation sequence (UAS) (pGL5-luc). A Renilla luciferase or GFP plasmid is often co-transfected for normalization of transfection efficiency.[1][11]

-

-

Compound Treatment: Following transfection (typically 18-24 hours), cells are treated with a dilution series of this compound or a vehicle control (e.g., DMSO).[1][10]

-

Incubation: Cells are incubated with the compound for a defined period, usually 18-24 hours.[1][12]

-

Luciferase Measurement: Cell lysates are collected, and firefly luciferase activity is measured using a luminometer. Renilla luciferase activity or GFP fluorescence is also measured for normalization.

-

Data Analysis: The ratio of firefly to Renilla luciferase activity (or firefly luciferase to GFP fluorescence) is calculated.[9] The results are normalized to the vehicle control, and IC50 values are determined by plotting the normalized activity against the logarithm of the compound concentration and fitting to a dose-response curve.

Murine Th17 Cell Differentiation Assay

This ex vivo assay assesses the effect of PGA on the development of functional Th17 cells from primary T cells.[1]

-

Cell Isolation: Naive CD4+ T cells are isolated from the spleens and lymph nodes of mice (e.g., C57BL/6) using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

-

Cell Culture and Polarization: Isolated T cells are cultured under Th17-polarizing conditions. This typically includes:

-

T-cell receptor (TCR) stimulation with anti-CD3 and anti-CD28 antibodies.

-

A cytokine cocktail containing TGF-β, IL-6, anti-IFN-γ, and anti-IL-4 to drive Th17 differentiation and block other lineages.

-

-

Compound Treatment: The cell culture medium is supplemented with various concentrations of this compound or a vehicle control at the start of the culture.

-

Incubation: Cells are cultured for 3-5 days to allow for differentiation.

-

Restimulation and Staining: Before analysis, cells are often restimulated for a few hours with PMA and ionomycin in the presence of a protein transport inhibitor (e.g., Brefeldin A) to cause intracellular cytokine accumulation. Cells are then fixed, permeabilized, and stained with fluorescently-labeled antibodies against CD4, RORγt, and IL-17A.

-

Flow Cytometry Analysis: The percentage of CD4+ cells that are positive for both RORγt and IL-17A is quantified using a flow cytometer. A reduction in this population in PGA-treated samples indicates inhibition of Th17 differentiation.[1][9]

Quantitative Reverse-Transcription Polymerase Chain Reaction (qPCR)

qPCR is used to measure the effect of PGA on the expression of RORγ target genes in various cell lines (e.g., HepG2, Jurkat, EL-4).[1]

-

Cell Culture and Treatment: Cells are seeded and treated with this compound or vehicle for a specified time (e.g., 20-24 hours).[1] For some immune cell lines, stimulation with PMA and ionomycin may be performed.[1]

-

RNA Extraction: Total RNA is isolated from the cells using a commercial kit.

-

cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using reverse transcriptase.

-

qPCR Reaction: The cDNA is used as a template in a qPCR reaction with SYBR Green or a probe-based system and primers specific for RORγ target genes (e.g., IL17A, IL23R) and a housekeeping gene (e.g., GAPDH) for normalization.

-

Data Analysis: The relative expression of the target genes is calculated using the delta-delta Ct (ΔΔCt) method, comparing the expression in PGA-treated cells to vehicle-treated cells.

IL-17A Enzyme-Linked Immunosorbent Assay (ELISA)

An ELISA is a plate-based assay technique designed for detecting and quantifying soluble substances such as cytokines. It is used to measure the amount of IL-17A protein secreted by cultured cells.

-

Plate Coating: A 96-well microplate is coated with a capture antibody specific for IL-17A.[13]

-

Sample Addition: Supernatants from Th17 cell cultures (treated with PGA or vehicle) and a series of known IL-17A standards are added to the wells. The plate is incubated to allow IL-17A to bind to the capture antibody.[14][15]

-

Detection: After washing, a biotinylated detection antibody specific for IL-17A is added, followed by an enzyme-conjugated streptavidin (e.g., Horseradish Peroxidase - HRP).[14]

-

Substrate Addition: A substrate solution (e.g., TMB) is added, which is converted by the enzyme to produce a colored product.[13][15]

-

Measurement: A stop solution is added, and the absorbance is measured at a specific wavelength (e.g., 450 nm) using a microplate reader.

-

Data Analysis: The concentration of IL-17A in the samples is determined by comparing their absorbance values to the standard curve generated from the known standards.

Preclinical Models for RORγ Inverse Agonists

While specific in vivo studies for this compound were not detailed in the reviewed literature, RORγ inverse agonists are typically evaluated in animal models of Th17-driven autoimmune diseases.[16] These models are crucial for assessing therapeutic efficacy and potential side effects.

-

Imiquimod (IMQ)-Induced Psoriasis Model: This is a widely used acute model where daily topical application of imiquimod cream on mouse skin (e.g., back or ear) induces a robust inflammatory response that mimics human psoriasis.[17][18] Key readouts include skin thickness (acanthosis), erythema, scaling, and histological analysis of immune cell infiltration.[19] RORγ inverse agonists are expected to ameliorate these symptoms.

-

Collagen-Induced Arthritis (CIA) Model: This model, typically induced in DBA/1 mice, mimics human rheumatoid arthritis.[20][21] Mice are immunized with type II collagen, leading to the development of inflammatory arthritis. Efficacy of a test compound is measured by a reduction in clinical arthritis scores, paw swelling, and joint destruction.

-

IL-23 Injection Model: Intradermal injection of recombinant IL-23 can also induce a psoriasis-like skin inflammation, directly activating the IL-23/Th17 axis.[17][18][19] This model is useful for specifically testing compounds that target pathways downstream of IL-23, including RORγt.

Conclusion

This compound is a potent, natural product-derived RORγ inverse agonist.[1][6][7] It effectively suppresses RORγ transcriptional activity at nanomolar concentrations, leading to the inhibition of Th17 cell differentiation and the downregulation of pro-inflammatory gene expression.[1][9] The detailed experimental protocols provided herein serve as a foundation for the continued investigation and characterization of PGA and other novel RORγ modulators. Its high potency and efficacy in cellular and ex vivo assays position this compound as a promising lead compound for the development of new therapeutics for Th17-mediated autoimmune and inflammatory diseases.

References

- 1. biorxiv.org [biorxiv.org]

- 2. Synthetic RORγ agonists regulate multiple pathways to enhance antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. RAR-related orphan receptor gamma - Wikipedia [en.wikipedia.org]

- 4. Retinoic acid-related Orphan Receptor γ (RORγ): connecting sterol metabolism to regulation of the immune system and autoimmune disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Retinoic acid-related Orphan Receptor γ (RORγ): connecting sterol metabolism to regulation of the immune system and autoimmune disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. biorxiv.org [biorxiv.org]

- 8. Location of CD4+ T cell Priming Regulates the Differentiation of Th1 and Th17 cells and their Contribution to Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Analysis of the Transcriptional Activity of Retinoic Acid-related Orphan Receptors (RORs) and Inhibition by Inverse Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Nuclear receptor RORγ inverse agonists/antagonists display tissue- and gene-context selectivity through distinct activities in altering chromatin accessibility and master regulator SREBP2 occupancy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Identification of a novel selective inverse agonist probe and analogs for the Retinoic acid receptor-related Orphan Receptor Gamma (RORγ) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. ulab360.com [ulab360.com]

- 14. novusbio.com [novusbio.com]

- 15. Human IL-17A ELISA Kit (KAC1591) - Invitrogen [thermofisher.com]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. Mouse Models of Psoriasis – A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Psoriasis Mouse Model - Immunology CRO - InnoSer [innoserlaboratories.com]

- 20. Erianin alleviates collagen-induced arthritis in mice by inhibiting Th17 cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Azatricyclic Inverse Agonists of RORγt That Demonstrate Efficacy in Models of Rheumatoid Arthritis and Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Biological Activity of Primulagenin A

Introduction

This compound (PGA), a pentacyclic triterpenoid saponin, has emerged as a promising natural compound with significant biological activities.[1] Isolated from plants of the Primula genus, PGA is being increasingly investigated for its therapeutic potential. This technical guide provides a comprehensive overview of the known biological activities of this compound, with a focus on its anti-inflammatory, potential anticancer, and antiviral properties. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying signaling pathways to support further research and drug development efforts.

Core Biological Activities of this compound

This compound exhibits a range of biological effects, with its anti-inflammatory action being the most well-characterized. Its potential as an anticancer and antiviral agent is also an active area of investigation, often inferred from the activities of structurally related compounds.

Anti-inflammatory Activity: A Potent RORγ Inverse Agonist

The primary anti-inflammatory mechanism of this compound is its function as a potent inverse agonist of the RAR-related orphan receptor gamma (RORγ).[2][3] RORγ is a key nuclear receptor that acts as a master regulator of pro-inflammatory Th17 cell differentiation.[2][3][4] Th17 cells are implicated in the pathogenesis of various autoimmune diseases, including psoriasis, rheumatoid arthritis, and multiple sclerosis.[4]

By binding to the RORγ ligand-binding domain, PGA inhibits the transcriptional activity of this receptor.[2][3] This leads to a concentration-dependent downregulation of RORγ target genes and a subsequent reduction in the differentiation of both murine and human Th17 cells.[2][3][4] Consequently, the production of the pro-inflammatory cytokine IL-17A by Th17 cells is diminished.[2][3]

Quantitative Data for RORγ Inverse Agonism

| Parameter | Value | Cell Line/System | Reference |

| IC50 | ~100 nM | RORγ-Gal4 Luciferase Assay (HEK293 cells) | [2][3][4] |

| Imax | ~90% | RORγ-Gal4 Luciferase Assay (HEK293 cells) | [2][3] |

Signaling Pathway: this compound Inhibition of RORγ

Caption: this compound inhibits RORγ, leading to reduced Th17 differentiation and IL-17A production.

Potential Anticancer Activity

While direct studies on the anticancer effects of this compound are limited, the activities of other natural compounds with similar structures provide a strong rationale for its investigation in this area. Compounds like Plumbagin and Diosgenin have demonstrated significant anticancer effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways.[5][6][7][8]

Probable Mechanisms of Action:

-

Induction of Apoptosis: Many natural compounds trigger programmed cell death in cancer cells.[9] Apigenin, for instance, induces apoptosis by downregulating inhibitor of apoptosis proteins (IAPs) like XIAP, c-IAP1, and c-IAP2, and by promoting the dissociation of the pro-apoptotic protein Bax from Ku70.[10] It is plausible that PGA could act through similar pathways involving the activation of caspases and modulation of the Bcl-2 family of proteins.[11][12]

-

Cell Cycle Arrest: Plumbagin has been shown to cause cell cycle arrest in the G2/M phase in non-small cell lung cancer cells by downregulating regulatory proteins such as cyclinB1 and Cdc25B.[8]

-

Targeting Pro-Survival Signaling Pathways: Key signaling pathways that are often dysregulated in cancer, such as NF-κB, STAT3, and PI3K/Akt, are potential targets for PGA.[5][7] Inhibition of these pathways can suppress cancer cell proliferation, survival, and metastasis.

Hypothesized Anticancer Signaling Pathway for PGA

References

- 1. This compound | C30H50O3 | CID 10004345 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. biorxiv.org [biorxiv.org]

- 4. biorxiv.org [biorxiv.org]

- 5. Anticancer Effects and Mechanisms of Action of Plumbagin: Review of Research Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. dovepress.com [dovepress.com]

- 8. Anticancer mechanism of plumbagin, a natural compound, on non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Apigenin induces apoptosis by targeting inhibitor of apoptosis proteins and Ku70-Bax interaction in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Apigenin-induced-apoptosis is mediated by the activation of PKCdelta and caspases in leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Induction of caspase-dependent, p53-mediated apoptosis by apigenin in human neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

Primulagenin A: A Technical Guide to its Role in Traditional Medicine and Modern Pharmacology

For Researchers, Scientists, and Drug Development Professionals

Abstract

Primulagenin A, a pentacyclic triterpenoid saponin derived from plants of the Primula genus, has emerged from its traditional use in herbal medicine as a potent modulator of the immune system. Historically, the roots of Primula species (Primulae radix) have been used as an expectorant for coughs and colds. Modern phytochemical research has identified this compound as a key bioactive constituent, revealing its function as a potent inverse agonist of the RAR-related orphan receptor gamma (RORγt). RORγt is the master transcription factor for the differentiation of pro-inflammatory Th17 cells, which are pivotal in the pathogenesis of numerous autoimmune diseases. This technical guide provides a comprehensive overview of this compound, including its traditional context, molecular mechanism, quantitative biological data, detailed experimental protocols for its study, and its effects on key signaling pathways.

Traditional Use of Primula Root

The rhizomes and roots of Primula veris (cowslip) and Primula elatior (oxlip), collectively known as Primulae radix, have a long history in European traditional medicine. These preparations are primarily recognized for their secretolytic and expectorant properties, making them a common remedy for catarrhs of the respiratory tract, coughs, and colds. The saponins within the roots, from which this compound is derived, are believed to cause a reflex-based increase in bronchial mucus secretion via mild irritation of the gastric mucosa, which facilitates the coughing up of phlegm. While traditionally used for respiratory ailments, the immunomodulatory activities of its constituents were not understood at a molecular level until recently.

Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | (3S,4aR,6aR,6bS,8R,8aS,12aS,14aR,14bR)-8a-(hydroxymethyl)-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-3,8-diol | PubChem |

| Molecular Formula | C₃₀H₅₀O₃ | PubChem |

| Molecular Weight | 458.7 g/mol | PubChem |

| Class | Oleanane Triterpenoid | - |

Quantitative Biological Data

Quantitative data on this compound is primarily focused on its interaction with RORγt. Data regarding its broader cytotoxicity and specific in vivo efficacy is limited in publicly available literature. The tables below summarize the available data and provide context with data from other relevant RORγt inverse agonists.

Table 3.1: In Vitro Efficacy of this compound

| Parameter | Assay System | Cell Line | Value | Reference |

| IC₅₀ | RORγ-Gal4 Luciferase Assay | HEK293 | ~75 nM | [1] |

| IC₅₀ | Full-length RORγ Luciferase Assay | HEK293 | 119 nM | [1] |

| Iₘₐₓ (Inhibition) | RORγ-Gal4 Luciferase Assay | HEK293 | 68% at 10 µM | [1] |

| Iₘₐₓ (Inhibition) | Full-length RORγ Luciferase Assay | HEK293 | 88% at 10 µM | [1] |

Table 3.2: In Vitro Cytotoxicity

Direct CC₅₀ values for this compound are not extensively reported. However, the primary research indicates a lack of cytotoxicity at the concentrations used for its immunomodulatory assessment.[1] For context, other oleanane triterpenoids have shown varied cytotoxicity.

| Compound | Cell Line | CC₅₀ / IC₅₀ | Reference |

| This compound | Not specified | Non-cytotoxic at concentrations up to 10 µM | [1] |

| Oleanolic Acid Derivative (α-hederin) | AGS (Gastric Adenocarcinoma) | IC₅₀ ≈ 12.5 µM (24h) | [2] |

| RORγt Inverse Agonist (8e) | HepG2 (Hepatocellular Carcinoma) | IC₅₀ = 54 µM | [3] |

Table 3.3: In Vivo Efficacy of RORγt Inverse Agonists (for context)

No specific in vivo dose-response data for this compound is currently available. The following table presents data for other small molecule RORγt inverse agonists in relevant autoimmune disease models to illustrate the potential therapeutic efficacy.

| Compound | Animal Model | Dosing | Key Result | Reference |

| JNJ-54271074 | Murine Collagen-Induced Arthritis | Oral, dose-dependent | Dose-dependently suppressed joint inflammation | [4] |

| GSK2981278 | Imiquimod-Induced Psoriasis (Mouse) | Topical | Reduced epidermal hyperplasia and skin thickness | [2] |

| Unnamed Triazine Derivative | Imiquimod-Induced Psoriasis (Mouse) | 50 mg/kg, i.p., twice daily | 57% reduction in total PASI score | [5] |

Molecular Mechanism and Signaling Pathways

The primary mechanism of action for this compound is its function as a potent and efficacious inverse agonist of the nuclear receptor RORγt.

RORγt and Th17 Cell Differentiation

RORγt is the lineage-defining transcription factor for T helper 17 (Th17) cells. Upon activation of naive CD4+ T cells in the presence of cytokines like TGF-β and IL-6, RORγt expression is induced. RORγt then drives the transcription of genes essential for the Th17 phenotype, most notably Interleukin-17A (IL-17A) and IL-17F. These cytokines are potent mediators of inflammation and are critical for clearing certain extracellular pathogens but are also major drivers of pathology in autoimmune diseases such as psoriasis, rheumatoid arthritis, and multiple sclerosis.[1]

This compound as a RORγt Inverse Agonist

As an inverse agonist, this compound binds to the ligand-binding domain of RORγt and stabilizes a conformation that is transcriptionally inactive. This action leads to several downstream effects:

-

Inhibition of RORγt Transcriptional Activity: this compound directly reduces the ability of RORγt to activate the transcription of its target genes.[1]

-

Suppression of Th17 Differentiation: By inhibiting RORγt, this compound effectively blocks the differentiation of naive CD4+ T cells into pro-inflammatory Th17 cells.[1]

-

Reduction of IL-17 Production: Consequently, the production and release of IL-17A from both differentiating and pre-differentiated Th17 cells are significantly reduced.[1]

Signaling Pathway Diagram

Caption: RORγt-mediated Th17 differentiation pathway and the inhibitory action of this compound.

Experimental Protocols

This section details key methodologies for the isolation and functional characterization of this compound.

Extraction and Isolation of this compound from Primula Root

This protocol is adapted from the phytochemical processing described in the literature.[1]

-

Maceration: Macerate dried, cut roots of Primula sp. (approx. 1 kg) with 3 L of methanol (MeOH) at room temperature (22°C). Repeat the process three times, each for 48 hours.

-

Solvent Removal: Combine the MeOH extracts and remove the solvent under vacuum to obtain a crude extract.

-

Liquid-Liquid Partition: Reconstitute the extract in a 1:1 mixture of MeOH and water. Perform liquid-liquid partition using petroleum ether to remove nonpolar constituents. Collect the aqueous MeOH phase.

-

Acid Hydrolysis: Acidify the combined aqueous MeOH phases to a pH of 1.5 by adding concentrated HCl. To hydrolyze the saponins to their sapogenin form (this compound), heat the mixture at 95°C for several hours, with stirring.

-

Monitoring: Monitor the progress of the hydrolysis via Thin Layer Chromatography (TLC) until the saponin spots disappear.

-

Purification: Following hydrolysis, the crude this compound can be further purified using standard chromatographic techniques such as column chromatography on silica gel.

RORγ Luciferase Reporter Assay

This protocol assesses the inverse agonist activity of this compound on RORγ.

-

Cell Culture and Transfection: Culture HEK293 cells in appropriate media. Co-transfect the cells with three plasmids:

-

An expression vector for a RORγ-Gal4 fusion protein (where the RORγ ligand-binding domain is fused to the Gal4 DNA-binding domain).

-

A reporter plasmid containing a luciferase gene under the control of a Gal4 Upstream Activating Sequence (UAS).

-

A control plasmid for transfection efficiency normalization (e.g., expressing eGFP or Renilla luciferase).

-

-

Compound Treatment: After 24 hours, plate the transfected cells into 96-well plates. Treat the cells with various concentrations of this compound (e.g., from 1 nM to 10 µM) or a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 18-24 hours at 37°C.

-

Lysis and Luminescence Reading: Lyse the cells using a suitable lysis buffer. Add the luciferase substrate to each well and measure the luminescence using a plate luminometer.

-

Data Analysis: Normalize the luciferase signal to the control reporter signal (if applicable). Plot the normalized luminescence against the log of the compound concentration. Fit the data using a non-linear regression model to determine the IC₅₀ value.

Ex Vivo Murine Th17 Cell Differentiation Assay

This protocol evaluates the effect of this compound on the differentiation of primary T cells.

-

Cell Isolation: Isolate total splenocytes from OT-II transgenic mice (whose T cells recognize an ovalbumin peptide).

-

Cell Culture: Culture the splenocytes under Th17 polarizing conditions. This typically includes:

-

Basal medium (e.g., RPMI-1640)

-

T cell activators: Anti-CD3 and Anti-CD28 antibodies.

-

Th17 polarizing cytokines: TGF-β and IL-6.

-

Neutralizing antibodies: Anti-IFN-γ and Anti-IL-4 (to prevent differentiation into other T helper subsets).

-

The specific antigen (e.g., OVA peptide).

-

-

Compound Treatment: Simultaneously treat the cultures with a vehicle control, a positive control (e.g., another RORγ inverse agonist), and varying concentrations of this compound.

-

Incubation: Culture the cells for 3 days.

-

Restimulation and Staining: Restimulate the cells for a few hours in the presence of a protein transport inhibitor (e.g., Brefeldin A) to allow intracellular cytokine accumulation.

-

Flow Cytometry: Stain the cells for surface markers (e.g., CD4) and then, after fixation and permeabilization, for intracellular markers: RORγt and IL-17A.

-

Analysis: Analyze the cells using a flow cytometer. Gate on the live CD4+ T cell population and quantify the percentage of cells that are positive for both RORγt and IL-17A.

Experimental and Logical Workflows

Workflow for Isolation and Screening

The following diagram illustrates the logical workflow from the traditional source material to the identification of biological activity.

References

- 1. Cytotoxic 13,28 Epoxy Bridged Oleanane-Type Triterpenoid Saponins from the Roots of Ardisia crispa - PMC [pmc.ncbi.nlm.nih.gov]

- 2. phcog.com [phcog.com]

- 3. researchgate.net [researchgate.net]

- 4. Cytotoxic 13,28 Epoxy Bridged Oleanane-Type Triterpenoid Saponins from the Roots of Ardisia crispa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Therapeutic Potential of Primulagenin A in Autoimmune Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Autoimmune diseases, a class of chronic inflammatory conditions, represent a significant and growing global health challenge. The dysregulation of the T helper 17 (Th17) cell lineage and its signature cytokine, Interleukin-17 (IL-17), is a key pathogenic driver in many of these disorders. Primulagenin A (PGA), a pentacyclic triterpenoid saponin, has emerged as a promising natural product with potent immunomodulatory properties. This technical guide provides an in-depth overview of the therapeutic potential of this compound in autoimmune diseases, focusing on its core mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways.

Introduction to this compound

This compound (PGA) is a naturally occurring pentacyclic triterpenoid.[1] Its chemical structure is characterized by an oleanane backbone with hydroxyl groups at the 3β, 16α, and 28 positions.[1] PGA has been isolated from various plant sources, most notably from the roots of Primula species (Primrose) and Eleutherococcus senticosus (Siberian ginseng).[2] Historically, extracts from these plants have been used in traditional medicine for their anti-inflammatory and other therapeutic properties. Recent scientific investigations have begun to elucidate the specific molecular mechanisms underlying these effects, with a particular focus on the immunomodulatory activities of PGA.

Core Mechanism of Action: RORγ Inverse Agonism

The primary mechanism through which this compound exerts its immunomodulatory effects is by acting as a potent inverse agonist of the Retinoic acid receptor-related orphan receptor gamma (RORγ).[2][3][4] RORγ is a nuclear receptor that functions as a master transcriptional regulator for the differentiation of pro-inflammatory Th17 cells.[5][6] Th17 cells are a critical subset of CD4+ T helper cells that, through the production of cytokines such as IL-17A, IL-17F, and IL-22, play a central role in the pathogenesis of numerous autoimmune diseases, including psoriasis, rheumatoid arthritis, inflammatory bowel disease (IBD), and multiple sclerosis (MS).[2][4]

As an inverse agonist, PGA binds to the ligand-binding domain (LBD) of RORγ and promotes a conformational change that leads to the recruitment of co-repressors, thereby inhibiting the transcriptional activity of the receptor.[5][7] This action effectively suppresses the differentiation of naïve CD4+ T cells into Th17 cells and reduces the production of their hallmark pro-inflammatory cytokines.[2][3]

Quantitative Data on RORγ Inhibition

The potency and efficacy of this compound as a RORγ inverse agonist have been quantified in various in vitro assays. The following table summarizes the key quantitative data.

| Assay Type | Cell Line | Parameter | Value | Reference |

| RORγ-Gal4 Luciferase Assay | HEK293 | IC50 | ~100 nM | [2][3] |

| Full-length RORγ Luciferase Assay | HEK293 | Imax | ~90% inhibition | [2][3] |

Effects on Th17 Cell Differentiation and Function

The inverse agonism of RORγ by this compound translates into a significant inhibition of Th17 cell differentiation and the downregulation of key Th17-related genes and cytokines.

Inhibition of Th17 Cell Differentiation

In vitro studies have demonstrated that PGA dose-dependently inhibits the differentiation of both murine and human naïve CD4+ T cells into the Th17 lineage under polarizing conditions.[2][3]

Downregulation of RORγ Target Genes and Cytokines

Treatment with this compound leads to a significant reduction in the expression of RORγ target genes that are crucial for Th17 cell function and the inflammatory cascade in autoimmune diseases.

| Target Gene/Cytokine | Cell Type/Model | Effect of PGA Treatment | Reference |

| Il17a | Murine Th17 cells | Dose-dependent decrease in mRNA expression | [2] |

| Il17f | Murine Th17 cells | Dose-dependent decrease in mRNA expression | [2] |

| Il23r | Murine Th17 cells | Dose-dependent decrease in mRNA expression | [2] |

| IL-17A | Human Th17 cells | Reduced proportion of IL-17A-producing cells | [2][3] |

Signaling Pathway

The primary signaling pathway affected by this compound in the context of autoimmune disease is the RORγ-mediated Th17 differentiation pathway. The following diagram illustrates the key components of this pathway and the point of intervention by PGA.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the therapeutic potential of this compound.

RORγ Inverse Agonist Luciferase Reporter Assay

This assay is used to quantify the ability of a compound to inhibit the transcriptional activity of RORγ.

Materials:

-

HEK293T cells

-

Expression plasmids: pBIND-GAL4-RORγ-LBD (encodes a fusion protein of the GAL4 DNA-binding domain and the RORγ ligand-binding domain) and pGL5-UAS-luciferase (contains a luciferase reporter gene under the control of a GAL4 upstream activating sequence)

-

Transfection reagent (e.g., FuGENE 6)

-

96-well white, clear-bottom tissue culture plates

-

Luciferase assay reagent (e.g., Bright-Glo)

-

Luminometer

Protocol:

-

Cell Seeding: Seed HEK293T cells in 96-well plates at a density of 2 x 10^4 cells per well in 100 µL of complete DMEM and incubate overnight.

-

Transfection: Co-transfect the cells with the pBIND-GAL4-RORγ-LBD and pGL5-UAS-luciferase plasmids using a suitable transfection reagent according to the manufacturer's instructions.

-

Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO).

-

Incubation: Incubate the cells for an additional 24 hours.

-

Luciferase Assay: Add the luciferase assay reagent to each well and measure the luminescence using a plate-reading luminometer.

-

Data Analysis: Normalize the luciferase activity to a control (e.g., co-transfected Renilla luciferase or total protein concentration). Calculate the IC50 value by fitting the dose-response data to a four-parameter logistic equation.

In Vitro Th17 Cell Differentiation Assay

This protocol describes the differentiation of naïve CD4+ T cells into Th17 cells and the assessment of the inhibitory effect of this compound.

Materials:

-

Spleen and lymph nodes from C57BL/6 mice

-

Naïve CD4+ T cell isolation kit

-

24-well tissue culture plates

-

Anti-CD3ε and anti-CD28 antibodies

-

Recombinant murine IL-6 and TGF-β1

-

Anti-IFN-γ and anti-IL-4 neutralizing antibodies

-

This compound

-

Cell stimulation cocktail (containing PMA, ionomycin, and a protein transport inhibitor)

-

Fluorochrome-conjugated antibodies against CD4, IL-17A, and RORγt

-

Flow cytometer

Protocol:

-

Naïve T Cell Isolation: Isolate naïve CD4+ T cells from the spleen and lymph nodes of mice using a negative selection kit.

-

Plate Coating: Coat 24-well plates with anti-CD3ε antibody overnight at 4°C.

-

Cell Culture: Seed the isolated naïve CD4+ T cells at a density of 1 x 10^6 cells/mL in complete RPMI-1640 medium.

-

Th17 Polarization: Add soluble anti-CD28 antibody, recombinant IL-6, recombinant TGF-β1, anti-IFN-γ, and anti-IL-4 to the cell culture to induce Th17 differentiation.

-

PGA Treatment: Simultaneously, add different concentrations of this compound or vehicle control to the respective wells.

-

Incubation: Culture the cells for 3-4 days at 37°C in a 5% CO2 incubator.

-

Restimulation and Staining: On the final day, restimulate the cells with a cell stimulation cocktail for 4-6 hours. Then, perform surface staining for CD4 followed by intracellular staining for IL-17A and RORγt.

-

Flow Cytometry Analysis: Acquire the samples on a flow cytometer and analyze the percentage of CD4+IL-17A+ and CD4+RORγt+ cells.

Nano Differential Scanning Fluorimetry (nanoDSF)

This technique is used to confirm the direct binding of this compound to the RORγ ligand-binding domain (LBD) and assess its effect on protein thermal stability.

Materials:

-

Purified recombinant RORγ LBD protein

-

This compound

-

nanoDSF instrument (e.g., Prometheus)

-

Capillaries

Protocol:

-

Sample Preparation: Prepare a solution of the RORγ LBD protein at a final concentration of 1 µM in a suitable buffer. Prepare a stock solution of this compound in DMSO.

-

Mixing: Mix the protein solution with this compound to the desired final concentration (e.g., 10 µM). Include a vehicle control (DMSO) and a known RORγ ligand as a positive control.

-

Capillary Loading: Load the samples into the nanoDSF capillaries.

-

Thermal Denaturation: Place the capillaries in the instrument and apply a thermal ramp, typically from 20°C to 95°C at a rate of 1°C/min.

-

Data Acquisition: The instrument will monitor the change in the intrinsic tryptophan fluorescence at 330 nm and 350 nm as a function of temperature.

-

Data Analysis: The melting temperature (Tm) is determined from the first derivative of the ratio of the fluorescence intensities (350 nm/330 nm). A shift in the Tm in the presence of PGA compared to the vehicle control indicates direct binding and a stabilizing or destabilizing effect.

Potential in Animal Models of Autoimmune Disease

While specific in vivo studies with this compound in established autoimmune disease models are not yet extensively published in peer-reviewed literature, its potent in vitro activity as a RORγ inverse agonist strongly suggests its therapeutic potential in such models. The following are standard protocols for relevant animal models where PGA could be evaluated.

Collagen-Induced Arthritis (CIA) in Mice

The CIA model is a widely used preclinical model for rheumatoid arthritis.

Protocol Outline:

-

Immunization: Emulsify bovine type II collagen in Complete Freund's Adjuvant (CFA) and immunize DBA/1J mice via intradermal injection at the base of the tail.

-

Booster: On day 21, administer a booster injection of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA).

-

PGA Treatment: Begin treatment with this compound (e.g., daily intraperitoneal or oral administration) at the time of the booster injection or upon the first signs of arthritis.

-

Clinical Assessment: Monitor the mice daily for signs of arthritis and score the severity of inflammation in the paws.

-

Histological and Biomarker Analysis: At the end of the study, collect joint tissues for histological analysis of inflammation, cartilage damage, and bone erosion. Serum can be collected to measure levels of pro-inflammatory cytokines and anti-collagen antibodies.

Experimental Autoimmune Encephalomyelitis (EAE) in Mice

EAE is the most commonly used animal model for multiple sclerosis.

Protocol Outline:

-

Induction: Immunize C57BL/6 mice with an emulsion of Myelin Oligodendrocyte Glycoprotein (MOG) peptide (35-55) in CFA. Administer pertussis toxin on day 0 and day 2 post-immunization.

-

PGA Treatment: Initiate treatment with this compound before the expected onset of clinical signs or at the first sign of disease.

-

Clinical Scoring: Monitor the mice daily for clinical signs of EAE (e.g., tail limpness, limb paralysis) and score the disease severity.

-

Immunological and Histological Analysis: At the end of the study, isolate mononuclear cells from the central nervous system to analyze the infiltration of immune cells, particularly Th17 cells, by flow cytometry. Spinal cords can be processed for histological analysis of demyelination and inflammation.

Conclusion and Future Directions

This compound has demonstrated significant therapeutic potential for the treatment of autoimmune diseases through its potent inverse agonism of RORγ. The available in vitro data strongly supports its ability to inhibit Th17 cell differentiation and function, key drivers of autoimmune pathology. Future research should focus on comprehensive in vivo studies using models such as CIA and EAE to evaluate the efficacy, pharmacokinetics, and safety profile of this compound. Further optimization of its structure could lead to the development of novel, highly potent, and selective RORγ inverse agonists for the clinical management of a wide range of autoimmune and inflammatory disorders. This technical guide provides a foundational resource for researchers and drug development professionals interested in exploring the promising therapeutic applications of this natural product.

References

- 1. This compound | C30H50O3 | CID 10004345 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. biorxiv.org [biorxiv.org]

- 4. biorxiv.org [biorxiv.org]

- 5. (Inverse) Agonists of Retinoic Acid–Related Orphan Receptor γ: Regulation of Immune Responses, Inflammation, and Autoimmune Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development and therapeutic potential of allosteric retinoic acid receptor-related orphan receptor γt (RORγt) inverse agonists for autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The therapeutic potential of RORγ modulators in the treatment of human disease - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Extraction and Isolation of Primulagenin A from Primula Root

For Researchers, Scientists, and Drug Development Professionals

Introduction

Primulagenin A, a pentacyclic triterpenoid saponin, is a key bioactive compound found in the roots of various Primula species.[1] It has garnered significant interest within the scientific community, particularly for its potent inverse agonist activity on the nuclear receptor RORγ (RAR-related orphan receptor gamma).[2][3][4] RORγ is a critical regulator of pro-inflammatory Th17 cells, which are implicated in a range of autoimmune diseases.[2][3][4] This makes this compound a promising candidate for the development of novel therapeutics for inflammatory and autoimmune disorders.

These application notes provide detailed protocols for the extraction and isolation of this compound from Primula root, along with methods for its quantification. The information is intended to guide researchers in obtaining this valuable compound for further biological and pharmacological studies.

Data Presentation: Quantitative Analysis of Saponins in Primula Species

The concentration of saponins, including this compound, can vary significantly depending on the Primula species and the extraction method employed. The following tables summarize quantitative data from various studies.

| Primula Species | Saponin | Concentration (% in roots) | Reference |

| Primula grandis L. | Primulasaponin I | 15-20% | [5] |

| Various Primula species | Primulasaponin I | > 5% in nine species | [5] |

| Primula vulgaris Huds. | Primulasaponin II | High | [5] |

| P. megaseifolia Boiss. & Bal. | Primulasaponin II | High | [5] |

| Various Primula species | Sakurasosaponin | > 5% in seven species | [5] |

| Extraction Method | Analyte | Concentration | Reference |

| HPLC of Primulae extractum fluidum | Primula acid 1 (Primulasaponin 1) | 0.2793 mg/g of extract | [6][7] |

| Hydrothermal Extraction of Acanthophyllum glandulosum root (model for saponin extraction) | Saponin | 0.080 ppm (optimized) | [8] |

Experimental Protocols

Protocol 1: Solvent-Based Extraction of this compound from Primula Root

This protocol outlines a conventional method for extracting saponins from dried Primula root using a solvent system. Methanol has been shown to be an effective solvent for the extraction of saponins and phenolic glycosides from Primula roots.[9]

Materials and Equipment:

-

Dried and powdered Primula root

-

Methanol (HPLC grade)

-

Deionized water

-

Rotary evaporator

-

Filtration apparatus (e.g., Buchner funnel, filter paper)

-

Beakers, flasks, and other standard laboratory glassware

-

Ultrasonic bath

Procedure:

-

Sample Preparation: Weigh 10 g of finely powdered, dried Primula root and place it into a 250 mL Erlenmeyer flask.

-

Extraction:

-

Add 100 mL of 50% (v/v) aqueous methanol to the flask. This solvent system has been found to be optimal for the extraction of biologically active saponins.[9]

-

Place the flask in an ultrasonic bath for 30 minutes to enhance extraction efficiency.

-

After sonication, macerate the mixture for 24 hours at room temperature with occasional shaking.

-

-

Filtration: Filter the mixture through a Buchner funnel with filter paper to separate the extract from the solid plant material.

-

Solvent Evaporation: Concentrate the filtrate using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

-

Storage: Store the crude extract at 4°C in a tightly sealed container, protected from light, until further purification.

Protocol 2: Isolation and Purification of this compound using High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used and effective technique for the isolation and purification of individual saponins from crude plant extracts.[7][10][11]

Materials and Equipment:

-

Crude Primula root extract (from Protocol 1)

-

HPLC system with a UV detector or Evaporative Light Scattering Detector (ELSD)

-

Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)[7]

-

Acetonitrile (HPLC grade)

-

Deionized water

-

Formic acid or Phosphoric acid (HPLC grade)

-

Syringe filters (0.45 µm)

Procedure:

-

Sample Preparation: Dissolve a known amount of the crude extract in the initial mobile phase composition. Filter the solution through a 0.45 µm syringe filter before injection.

-

HPLC Conditions:

-

Mobile Phase: A gradient of 0.2% phosphoric acid in water (A) and acetonitrile (B).[7] An alternative is 0.05% formic acid in water (A) and acetonitrile (B).[9]

-

Gradient Program: A typical gradient could be: 0-15 min, 18% B; 15-28 min, to 45% B; 28-35 min, to 18% B; 35-40 min, 18% B.[9] The gradient should be optimized based on the specific column and system used.

-

Flow Rate: 1.25 mL/min[7]

-

Column Temperature: 25°C[7]

-

Injection Volume: 20 µL[7]

-

Detection: UV detection at 195 nm.[7] An ELSD is also highly effective for saponin detection as they often lack a strong chromophore.[10]

-

-

Fraction Collection: Collect the fractions corresponding to the peak of this compound based on the retention time of a standard, if available, or by subsequent analytical identification.

-

Purity Analysis: Analyze the collected fractions by analytical HPLC to confirm the purity of the isolated this compound.

-

Solvent Evaporation: Remove the solvent from the purified fractions using a rotary evaporator or lyophilizer to obtain pure this compound.

Visualizations

Experimental Workflow for this compound Extraction and Isolation

Caption: Workflow for the extraction and isolation of this compound.

Signaling Pathway of this compound as a RORγ Inverse Agonist

Caption: this compound inhibits the RORγ signaling pathway.

Concluding Remarks

The protocols and data presented provide a comprehensive guide for the extraction, isolation, and quantification of this compound from Primula root. The identification of this compound as a potent inverse agonist of RORγ highlights its therapeutic potential and underscores the importance of robust methods for its procurement.[2][3][4] Researchers and drug development professionals can utilize this information to further explore the pharmacological properties of this promising natural product. It is important to note that optimization of these protocols may be necessary depending on the specific Primula species and the available laboratory equipment.

References

- 1. This compound | C30H50O3 | CID 10004345 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. biorxiv.org [biorxiv.org]

- 4. biorxiv.org [biorxiv.org]

- 5. In Search of High-Yielding and Single-Compound-Yielding Plants: New Sources of Pharmaceutically Important Saponins from the Primulaceae Family - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Hydrothermally extraction of saponin from Acanthophyllum glandulosum root – Physico-chemical characteristics and antibacterial activity evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Extraction and Isolation of Saponins | Springer Nature Experiments [experiments.springernature.com]

- 11. Structures of the two saponins isolated from commercially available root extract of Primula sp - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Primulagenin A in an In Vitro Luciferase Reporter Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Primulagenin A (PGA) has been identified as a potent inverse agonist of the RAR-related orphan receptor gamma (RORγ), a key transcription factor in the differentiation of pro-inflammatory Th17 cells.[1][2] This makes RORγ an attractive therapeutic target for autoimmune diseases such as psoriasis.[1][2] The luciferase reporter assay is a highly sensitive and quantitative method used to study gene expression and is well-suited for screening and characterizing compounds that modulate the activity of transcription factors like RORγ.[3][4] This document provides detailed application notes and protocols for utilizing a luciferase reporter assay to measure the in vitro activity of this compound on RORγ.

Principle of the Assay

This assay employs a dual-luciferase reporter system to specifically measure the transcriptional activity of RORγ in response to this compound. The system utilizes two separate luciferase enzymes: Firefly luciferase and Renilla luciferase.

A Firefly luciferase reporter construct is used where the luciferase gene is under the transcriptional control of a promoter containing RORγ response elements (ROREs). When RORγ is active, it binds to these ROREs and drives the expression of Firefly luciferase. The second plasmid contains a constitutively expressed Renilla luciferase gene, which serves as an internal control to normalize for variations in cell number and transfection efficiency.

This compound, as an inverse agonist, is expected to bind to RORγ and reduce its transcriptional activity. This leads to a decrease in the expression of Firefly luciferase, resulting in a lower luminescent signal. The ratio of Firefly to Renilla luciferase activity is calculated to determine the specific inhibitory effect of this compound on the RORγ signaling pathway.

Data Presentation

Table 1: Quantitative Analysis of this compound Activity on RORγ

| Assay Type | Parameter | Value | Reference |

| Gal4-RORγ Luciferase Assay | IC50 | ~75 nM | [5] |

| Gal4-RORγ Luciferase Assay | Imax (at 10 µM) | 68% inhibition | [5] |

| Full-length RORγ Luciferase Assay | IC50 | ~100-119 nM | [1][2][5] |

| Full-length RORγ Luciferase Assay | Imax (at 10 µM) | ~88-90% inhibition | [1][2][5] |

Signaling Pathway and Experimental Workflow Diagrams

Caption: RORγ Signaling Pathway Inhibition by this compound.

Caption: Luciferase Reporter Assay Workflow.

Experimental Protocols

Materials and Reagents

-

Cell Line: Human Embryonic Kidney (HEK293) cells

-

Plasmids:

-

RORγ expression vector (full-length or Gal4-RORγ fusion)

-

Firefly luciferase reporter vector with RORγ response elements (ROREs)

-

Renilla luciferase control vector (e.g., pRL-TK)

-

-

Reagents for Cell Culture:

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS), heat-inactivated

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS), sterile

-

-

Transfection Reagent: (e.g., Lipofectamine™ 3000, PEI)

-

Compound: this compound (PGA)

-

Assay Reagents:

-

Dual-Luciferase® Reporter Assay System (or equivalent)

-

Passive Lysis Buffer

-

Luciferase Assay Reagent II (Firefly luciferase substrate)

-

Stop & Glo® Reagent (Renilla luciferase substrate and Firefly luciferase inhibitor)

-

-

-

Equipment and Consumables:

-

Humidified incubator (37°C, 5% CO2)

-

Luminometer with dual injectors

-

White, opaque 96-well microplates

-

Standard sterile cell culture flasks, plates, and pipettes

-

Protocol for RORγ Inverse Agonist Luciferase Reporter Assay

This protocol is adapted for a 96-well plate format. Adjust volumes as needed for other formats.

Day 1: Cell Seeding and Transfection

-

Cell Seeding:

-

Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

On the day before transfection, seed HEK293 cells into a white, opaque 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of complete growth medium.

-

Incubate overnight at 37°C in a 5% CO2 incubator.

-

-

Transfection:

-

For each well, prepare a DNA mixture containing:

-

100 ng of the RORγ expression plasmid

-

100 ng of the RORE-luciferase reporter plasmid

-

10 ng of the Renilla luciferase control plasmid

-

-

Follow the manufacturer's protocol for your chosen transfection reagent to prepare the transfection complexes.

-

Add the transfection complexes to the cells.

-

Gently rock the plate to ensure even distribution.

-

Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Day 2: Compound Treatment

-

Prepare this compound dilutions:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions in serum-free DMEM to achieve the desired final concentrations (e.g., ranging from 1 nM to 10 µM). Include a vehicle control (DMSO only).

-

-

Cell Treatment:

-

Carefully remove the medium from the wells.

-

Add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

-

Incubate for 18-24 hours at 37°C in a 5% CO2 incubator.

-

Day 3: Cell Lysis and Luminescence Measurement

-

Cell Lysis:

-

Equilibrate the 96-well plate and the Dual-Luciferase® Reporter Assay reagents to room temperature.

-

Remove the medium from the wells.

-

Wash the cells once with 100 µL of PBS per well.

-

Add 20 µL of 1X Passive Lysis Buffer to each well.

-

Place the plate on an orbital shaker for 15 minutes at room temperature to ensure complete lysis.

-

-

Luminescence Measurement:

-

Program the luminometer to inject 100 µL of Luciferase Assay Reagent II, wait 2 seconds, and then measure the Firefly luminescence for 10 seconds.

-

Following the Firefly measurement, inject 100 µL of Stop & Glo® Reagent, wait 2 seconds, and then measure the Renilla luminescence for 10 seconds.

-

Transfer 20 µL of the cell lysate from each well to a new white, opaque 96-well plate for reading, or perform the assay directly in the culture plate if compatible with the luminometer.

-

Initiate the reading sequence on the luminometer.

-

Data Analysis and Interpretation

-

Normalization:

-

For each well, calculate the ratio of the Firefly luciferase reading to the Renilla luciferase reading. This normalized ratio represents the relative luciferase activity.

-

Relative Activity = Firefly Luminescence / Renilla Luminescence

-

-

Calculation of Percent Inhibition:

-

Normalize the data to the vehicle control to determine the percent activity for each concentration of this compound.

-

% Activity = (Relative Activity of Treated Sample / Average Relative Activity of Vehicle Control) x 100

-

Calculate the percent inhibition:

-

% Inhibition = 100 - % Activity

-

-

IC50 Determination:

-

Plot the percent inhibition against the logarithm of the this compound concentration.

-

Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of RORγ activity.

-

Troubleshooting

-

High variability between replicates: Ensure accurate and consistent pipetting, proper cell mixing before seeding, and uniform cell health.

-

Low luciferase signal: Optimize transfection efficiency by adjusting the DNA-to-transfection reagent ratio and cell density. Ensure the lysis buffer is at room temperature and that complete lysis has occurred.

-

High background signal: Use a white, opaque plate to prevent crosstalk between wells. Ensure that the luminometer is properly calibrated and that the reagents are fresh.

-

Compound interference: Some compounds can directly inhibit the luciferase enzyme.[6] To test for this, a cell-free assay can be performed by adding the compound directly to a lysate from cells expressing luciferase.

References

Application Notes and Protocols for Developing Cell-Based Assays for Primulagenin A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Primulagenin A (PGA) is a naturally occurring triterpenoid sapogenin that has been identified as a potent and selective inverse agonist of the nuclear receptor RORγ (RAR-related orphan receptor gamma).[1][2][3][4] RORγ is a key transcription factor that governs the differentiation of pro-inflammatory T helper 17 (Th17) cells.[1][4] These cells are implicated in the pathogenesis of various autoimmune diseases, including psoriasis, rheumatoid arthritis, and multiple sclerosis.[1][4] By inhibiting RORγ activity, this compound suppresses the expression of RORγ target genes and curtails the differentiation of Th17 cells, highlighting its therapeutic potential in modulating inflammatory and autoimmune responses.[2][3][4]

These application notes provide a comprehensive guide for researchers to develop and implement cell-based assays to investigate the biological activity of this compound and similar compounds targeting the RORγ signaling pathway. The protocols detailed below cover essential assays for determining potency, efficacy, cytotoxicity, and the functional impact on immune cell differentiation.

Data Presentation: In Vitro Activity of this compound

The following table summarizes the key quantitative data from in vitro cell-based assays performed on this compound.

| Assay Type | Cell Line/System | Parameter | Value | Reference |

| RORγ Inverse Agonist Activity | HEK293 cells (Gal4-based luciferase assay) | IC50 | ~100 nM | [1][2] |

| RORγ Inverse Agonist Activity | HEK293 cells (luciferase assay) | Imax | up to 88-90% | [1][2][4] |

| Th17 Differentiation Inhibition | Murine OT-II splenocytes | - | Concentration-dependent | [2][4] |

| Th17 Differentiation Inhibition | Human CD4+ T cells | - | Concentration-dependent | [2][4] |

| Cytotoxicity | HEK293 cells (Resazurin conversion assay) | - | No cytotoxic effects observed | [1][2] |

Experimental Protocols

RORγ Reporter Gene Assay (Luciferase-Based)

This assay is designed to quantify the inverse agonist activity of this compound on the RORγ nuclear receptor.

Principle: HEK293 cells are co-transfected with plasmids encoding for the RORγ receptor (either the full-length protein or a Gal4 DNA-binding domain fusion), a luciferase reporter gene under the control of a RORγ-responsive promoter, and a constitutively expressed control reporter (e.g., eGFP or Renilla luciferase) for normalization. A decrease in luciferase activity in the presence of the test compound indicates inverse agonist activity.

Materials:

-

HEK293 cells

-

DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

Opti-MEM I Reduced Serum Medium

-

Transfection reagent (e.g., Lipofectamine 2000)

-

Expression plasmids:

-

RORγ (full-length or Gal4-DBD fusion)

-

Luciferase reporter with RORγ response elements (e.g., UAS-luc)

-

Normalization control (e.g., pEGFP)

-

-

This compound (or other test compounds)

-

Luciferase assay reagent

-

96-well white, clear-bottom cell culture plates

-

Luminometer and Fluorometer

Protocol:

-

Cell Seeding: Seed HEK293 cells in a 96-well plate at a density of 2 x 104 cells per well in 100 µL of complete DMEM. Incubate overnight at 37°C, 5% CO2.

-

Transfection:

-

For each well, prepare a transfection mix in Opti-MEM containing the RORγ expression plasmid, the luciferase reporter plasmid, and the normalization control plasmid.

-

Add the transfection reagent to the plasmid mix, incubate as per the manufacturer's instructions to allow complex formation.

-

Add the transfection complex to the cells.

-

-

Compound Treatment: After 6 hours of transfection, replace the medium with fresh complete DMEM containing various concentrations of this compound or vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO2.[2]

-

Measurement:

-

If using a fluorescent normalization control (e.g., eGFP), measure the fluorescence intensity.

-

Lyse the cells and add the luciferase assay reagent according to the manufacturer's protocol.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Normalize the luciferase signal (Relative Light Units, RLU) to the fluorescence signal (Relative Fluorescence Units, RFU) for each well.

-

Calculate the percentage of inhibition relative to the vehicle control.

-

Plot the normalized RLU/RFU ratio against the compound concentration and fit a dose-response curve to determine the IC50 value.

-

Cell Viability Assay (Resazurin Conversion)

This assay is crucial to ensure that the observed effects of this compound are not due to cytotoxicity.

Principle: Resazurin, a blue and non-fluorescent dye, is reduced by metabolically active cells to the pink and highly fluorescent resorufin. The amount of resorufin produced is proportional to the number of viable cells.

Materials:

-

HEK293 cells (or other relevant cell lines)

-

Complete DMEM

-

This compound

-

Digitonin (positive control for cytotoxicity)

-

Resazurin sodium salt solution (10 µg/mL in DMEM without phenol red)

-

96-well cell culture plates

-

Fluorescence plate reader (Ex/Em: ~560/590 nm)

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate as described in the reporter gene assay protocol.

-

Compound Treatment: Treat the cells with the same concentrations of this compound used in the primary assay. Include a vehicle control and a positive control (digitonin).

-

Incubation: Incubate for the same duration as the primary assay (e.g., 18-24 hours).

-

Resazurin Addition: Carefully remove the medium and replace it with 100 µL of the resazurin solution.

-

Incubation: Incubate for 2-5 hours at 37°C, protected from light.

-

Measurement: Measure the fluorescence at the appropriate wavelengths.

-

Data Analysis: Express the results as a percentage of the vehicle-treated control cells. A significant decrease in fluorescence indicates cytotoxicity.

In Vitro Th17 Differentiation Assay

This assay assesses the functional impact of this compound on the differentiation of naive T cells into Th17 cells.

Principle: Naive CD4+ T cells are cultured under Th17-polarizing conditions (a specific cocktail of cytokines and antibodies). The effect of the test compound on the differentiation process is quantified by measuring the percentage of cells expressing the key Th17 markers, RORγt and IL-17A, using flow cytometry.

Materials:

-

Murine splenocytes (from OT-II transgenic mice for antigen-specific stimulation) or human peripheral blood mononuclear cells (PBMCs) for CD4+ T cell isolation.

-

Naive CD4+ T cell isolation kit.

-

RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2-mercaptoethanol.

-

Th17-polarizing cytokines: TGF-β, IL-6, IL-23, anti-IFN-γ, and anti-IL-4 antibodies.

-

T cell activation reagents: Anti-CD3 and anti-CD28 antibodies or specific antigen (e.g., OVA peptide for OT-II cells).

-

This compound.

-

Cell stimulation cocktail (e.g., PMA, Ionomycin, Brefeldin A).

-

Fixation/Permeabilization buffers.

-

Fluorochrome-conjugated antibodies: Anti-CD4, anti-RORγt, anti-IL-17A.

-

Flow cytometer.

Protocol:

-

T Cell Isolation: Isolate naive CD4+ T cells from murine splenocytes or human PBMCs using a magnetic-activated cell sorting (MACS) kit.

-

Activation and Polarization:

-

Coat a 48-well plate with anti-CD3 antibody.

-

Seed the isolated T cells in the coated plate.

-

Add soluble anti-CD28 antibody and the Th17-polarizing cytokine cocktail to the culture medium.

-

Add different concentrations of this compound or vehicle control.

-

-

Culture: Culture the cells for 3-4 days at 37°C, 5% CO2.

-

Restimulation: On the final day, restimulate the cells for 4-6 hours with a cell stimulation cocktail to enhance intracellular cytokine expression.

-

Staining:

-

Harvest the cells and stain for the surface marker CD4.

-

Fix and permeabilize the cells using appropriate buffers.

-

Stain for the intracellular markers RORγt and IL-17A.

-

-

Flow Cytometry: Acquire the data on a flow cytometer.

-

Data Analysis: Gate on the CD4+ T cell population and quantify the percentage of cells that are positive for both RORγt and IL-17A. Compare the percentages in this compound-treated samples to the vehicle control.

Mandatory Visualizations

References

Application Notes and Protocols: Studying Primulagenin A using HEK293 Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Primulagenin A (PGA) is a natural triterpenoid saponin that has garnered significant interest for its pharmacological activities. A key application in cellular and molecular biology is the use of Human Embryonic Kidney 293 (HEK293) cells to investigate its mechanism of action. HEK293 cells are a robust and highly transfectable cell line, making them an ideal in vitro model system for studying the effects of compounds like this compound on specific cellular signaling pathways.

These application notes provide detailed protocols for utilizing HEK293 cells to characterize the activity of this compound, with a primary focus on its role as an inverse agonist of the RAR-related orphan receptor gamma (RORγ), a critical regulator of inflammatory responses. Additionally, protocols are included to assess the general cytotoxicity of this compound, a crucial step in early-stage drug development.

Data Presentation

Table 1: Potency of this compound as a RORγ Inverse Agonist in HEK293 Cells

| Assay Type | Construct | IC50 | Efficacy (Imax) | Reference |

| Luciferase Reporter Assay | RORγ-Gal4 | ~100 nM | ~90% inhibition | [1][2] |

Table 2: Cytotoxicity of this compound in HEK293 Cells

| Assay Type | Cell Line | Observation | Reference |

| Resazurin Conversion Assay | HEK293 | No cytotoxic effects observed. | [3] |

Mandatory Visualizations